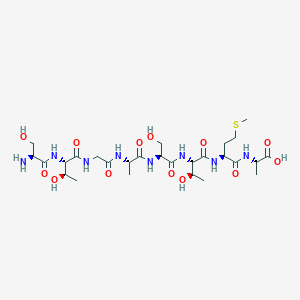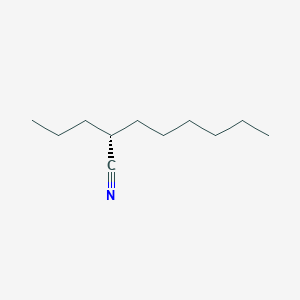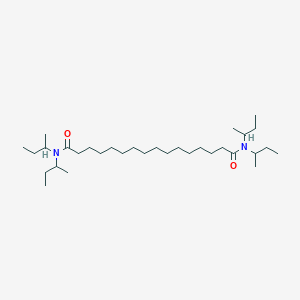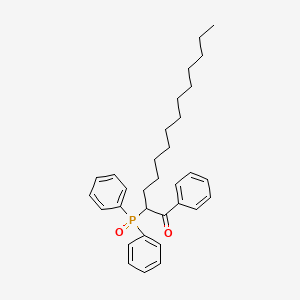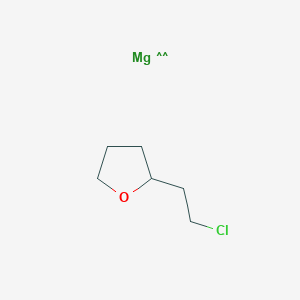![molecular formula C16H16N2O2 B12529869 (4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate CAS No. 809249-05-6](/img/structure/B12529869.png)
(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of bipyridine and methacrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 4’-methyl-2,2’-bipyridine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivatives.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction can produce bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its bipyridine moiety allows it to bind to metal ions, which can then interact with proteins or nucleic acids.
Medicine
Potential medical applications include its use in drug delivery systems. The methacrylate group can be polymerized to form biocompatible materials that can encapsulate drugs and release them in a controlled manner.
Industry
In industry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can be used in the production of advanced materials, such as polymers with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ion, making it more reactive in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the bipyridine moiety.
2-Iodoethyl 2-methylprop-2-enoate: Another ester with different substituents that can undergo similar reactions.
Methyl methacrylate: A widely used monomer in polymer chemistry with similar reactivity but different applications.
Uniqueness
The uniqueness of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate lies in its combination of bipyridine and methacrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
809249-05-6 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)16(19)20-10-13-5-7-18-15(9-13)14-8-12(3)4-6-17-14/h4-9H,1,10H2,2-3H3 |
InChI Key |
BJHJGCGCBJKWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



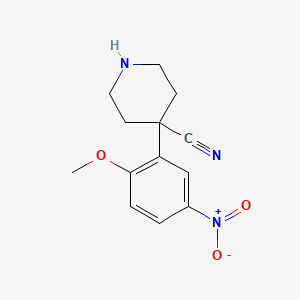

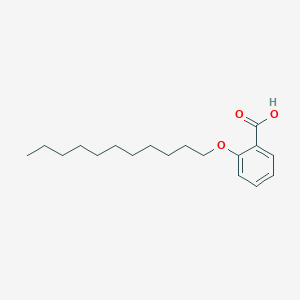
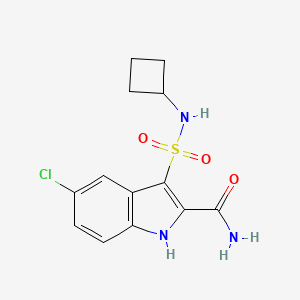
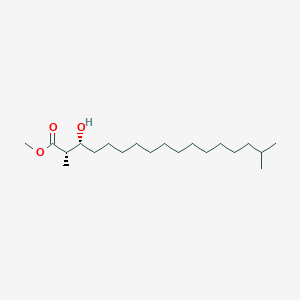
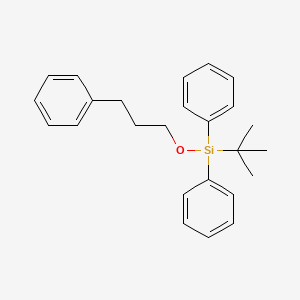
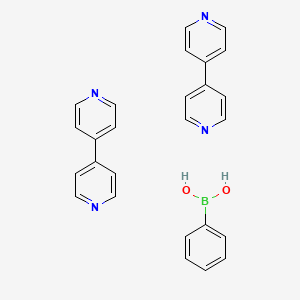
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
